4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate 4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 584-59-8
VCID: VC3883579
InChI: InChI=1S/C12H18N3O.BF4/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4)5/h7-9H,4-6H2,1-3H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC
Molecular Formula: C12H18BF4N3O
Molecular Weight: 307.1 g/mol

4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate

CAS No.: 584-59-8

Cat. No.: VC3883579

Molecular Formula: C12H18BF4N3O

Molecular Weight: 307.1 g/mol

* For research use only. Not for human or veterinary use.

4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate - 584-59-8

Specification

CAS No. 584-59-8
Molecular Formula C12H18BF4N3O
Molecular Weight 307.1 g/mol
IUPAC Name 4-(diethylamino)-2-ethoxybenzenediazonium;tetrafluoroborate
Standard InChI InChI=1S/C12H18N3O.BF4/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4)5/h7-9H,4-6H2,1-3H3;/q+1;-1
Standard InChI Key ZDYXCTXUWJOXLL-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC
Canonical SMILES [B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzenediazonium core substituted with a diethylamino group (-N(C2_2H5_5)2_2) at the para position and an ethoxy group (-OCH2_2CH3_3) at the ortho position. The tetrafluoroborate (BF4\text{BF}_4^-) anion stabilizes the positively charged diazonium group (N2+\text{N}_2^+), reducing its propensity for premature decomposition.

Table 1: Key Molecular Properties

PropertyValue
CAS No.584-59-8
Molecular FormulaC12H18BF4N3O\text{C}_{12}\text{H}_{18}\text{BF}_4\text{N}_3\text{O}
Molecular Weight307.1 g/mol
IUPAC Name4-(diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate

Synthesis and Optimization

Diazotization Protocol

The synthesis involves diazotizing 4-(diethylamino)-2-ethoxyaniline under controlled conditions. Nitrous acid (HNO2\text{HNO}_2), generated in situ from sodium nitrite (NaNO2\text{NaNO}_2) and hydrochloric acid (HCl\text{HCl}), reacts with the aniline derivative at 0–5°C. Subsequent addition of tetrafluoroboric acid (HBF4\text{HBF}_4) precipitates the diazonium salt.

Reaction Scheme:

Ar-NH2+NaNO2+HClAr-N2+ClHBF4Ar-N2+BF4\text{Ar-NH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^- \xrightarrow{\text{HBF}_4} \text{Ar-N}_2^+ \text{BF}_4^-

(Ar = substituted benzene ring)

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to maintain low temperatures and optimize yields. Automated systems adjust stoichiometric ratios of NaNO2\text{NaNO}_2, HCl\text{HCl}, and HBF4\text{HBF}_4, achieving purities >95%.

Chemical Reactivity and Mechanisms

Electrophilic Substitution

The diazonium group acts as a strong electrophile, participating in coupling reactions with electron-rich aromatics (e.g., phenols, amines) to form azo compounds. For example, reaction with β-naphthol yields orange-red azo dyes.

Balz–Schiemann Fluorination

Under thermal or photochemical conditions, the compound undergoes fluorodediazoniation to form aryl fluorides. A 2021 study demonstrated that nonpolar solvents like hexane improve reaction efficiency, enabling fluorination at 70–80°C with yields up to 95% .

Table 2: Solvent Effects on Fluorination Yield

SolventTemperature (°C)Yield (%)
PhCl7085
Hexane8090
DMF8010

Applications in Science and Industry

Organic Synthesis

The compound is pivotal in synthesizing heterocycles, fluorinated aromatics, and asymmetrical azo dyes. Its stability allows for multistep reactions without intermediate isolation .

Biomedical Research

In bioconjugation, the diazonium group labels proteins and nucleic acids for imaging and diagnostic assays. For instance, it modifies antibodies for fluorescent tagging in immunoassays.

Materials Science

Functionalized polymers incorporating this diazonium salt exhibit enhanced conductivity and photoresponsiveness, enabling applications in organic electronics.

Recent Research Advancements

Solvent-Free Fluorination

A 2025 study explored solvent-free Balz–Schiemann reactions, achieving 78% yield for 4-bromoaryl fluoride at 90°C, reducing environmental impact .

Catalytic Applications

Palladium-catalyzed cross-coupling reactions with arylboronic acids have expanded access to biaryl structures, relevant in pharmaceutical synthesis.

Regulatory and Environmental Considerations

Global Regulations

Classified as hazardous under OSHA 29 CFR 1910.1200. The European Chemicals Agency (ECHA) mandates Safety Data Sheet (SDS) compliance for transport and handling.

Waste Management

Incinerate at >1000°C with scrubbers to capture BF3\text{BF}_3 emissions. Aqueous residues require precipitation of boron compounds before disposal.

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